molecular formula C9H18N2O B2427588 [(4S,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine CAS No. 2416218-86-3

[(4S,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine

Cat. No. B2427588
M. Wt: 170.256
InChI Key: WFRATFVNUQNYTC-BDAKNGLRSA-N
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Description

This compound, also known as 1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine, has a CAS Number of 2416218-86-3 . It has a molecular weight of 170.25 . The IUPAC name is (4S,8aR)-4-methylhexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl)methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O/c1-9(6-10)7-12-5-8-3-2-4-11(8)9/h8H,2-7,10H2,1H3/t8-,9+/m1/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Alkaloids and Medicinal Applications

The study of alkaloids derived from mangrove-derived actinomycete, including compounds structurally related to [(4S,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine, has shown promising results in medical research. Alkaloids like these have demonstrated activity against influenza A virus subtype H1N1, highlighting their potential in developing new antiviral drugs (Wang et al., 2014).

Chemical Synthesis and Catalysis

Research into the catalytic hydrogenation of related compounds has been conducted, indicating the significance of these structures in synthetic organic chemistry. For example, studies on the hydrogenation of dihydrooxazines to produce pyrrolidine derivatives demonstrate the compound's utility in creating diverse chemical structures (Sukhorukov et al., 2008).

Biological Activity and Drug Design

Compounds with a similar structure have been synthesized and evaluated for their biological activities. For instance, studies on pyrrolo[2,1-b][1,3]oxazines have explored their potential in scavenging reactive aldehydes generated in diseases and cancer, suggesting therapeutic applications (Amarnath & Amarnath, 2015). Additionally, the synthesis and characterization of novel oxazines have demonstrated their specificity in targeting cyclooxygenase 2, important in developing anti-inflammatory therapies (Srinivas et al., 2015).

Enaminal Synthesis

Further studies have been conducted on the synthesis of bicyclic N,O- and N,S-enaminals, indicating the flexibility of these compounds in forming various chemical structures, which could be valuable in drug discovery and synthesis of complex organic molecules (Gvozdev et al., 2014).

Safety And Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with this compound are H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) .

properties

IUPAC Name

[(4S,8aR)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(6-10)7-12-5-8-3-2-4-11(8)9/h8H,2-7,10H2,1H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRATFVNUQNYTC-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC2N1CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(COC[C@@H]2N1CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4S,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine

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